N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Overview
Description
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its use as an antibacterial and anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminobenzenethiol and a suitable aldehyde or ketone.
Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the 4,7-dimethyl groups.
Morpholine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole core to its corresponding benzothiazoline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzothiazoline derivatives.
Scientific Research Applications
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications:
Antibacterial Agent: The compound has shown promising activity against various bacterial strains, making it a potential candidate for developing new antibacterial drugs.
Anticancer Agent: Studies have demonstrated its efficacy in inhibiting the growth of cancer cells, particularly in breast and lung cancer models.
Medicinal Chemistry: The compound serves as a scaffold for designing new drugs with improved pharmacokinetic profiles.
Biological Research: It is used in molecular docking studies to understand protein-ligand interactions and identify potential drug targets.
Mechanism of Action
The mechanism of action of N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:
Antibacterial Activity: The compound inhibits bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of microtubule dynamics.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDES: These compounds share a similar benzothiazole core and exhibit antibacterial activity.
4,7-DIMETHYL-1,3-BENZOTHIAZOLE DERIVATIVES: These derivatives have similar substitution patterns and are used in various medicinal applications.
Uniqueness
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is unique due to its combination of a benzothiazole core with a morpholine group and trimethoxybenzamide moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for drug development .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S.ClH/c1-17-7-8-18(2)24-22(17)27-26(35-24)29(10-6-9-28-11-13-34-14-12-28)25(30)19-15-20(31-3)23(33-5)21(16-19)32-4;/h7-8,15-16H,6,9-14H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPIJKMXBHGJTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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